molecular formula C6H10ClN3O2 B15273288 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride

Cat. No.: B15273288
M. Wt: 191.61 g/mol
InChI Key: CLBGUIUOVFZEDK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with an aminoethyl group and a dione functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminoethyl-substituted precursor with a diketone in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be employed to convert the dione functionality to corresponding alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Aminoethyl)maleimide hydrochloride: Shares a similar aminoethyl group but differs in the core structure, leading to distinct chemical and biological properties.

    1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride: Another related compound with a pyrrole ring, offering different reactivity and applications.

Uniqueness: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is unique due to its tetrahydropyrazine core, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

4-(2-aminoethyl)-1H-pyrazine-2,3-dione;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-3-9-4-2-8-5(10)6(9)11;/h2,4H,1,3,7H2,(H,8,10);1H

InChI Key

CLBGUIUOVFZEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=O)N1)CCN.Cl

Origin of Product

United States

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